4,5-Dibromopyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C5HBr2N3 |
|---|---|
Molecular Weight |
262.89 g/mol |
IUPAC Name |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
InChI Key |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis with Nitrile Functionality
The 2-carbonitrile group on pyrimidine rings is often introduced via:
- Cyclization reactions involving amidines or guanidines with nitrile-containing precursors.
- Direct substitution or functional group transformation on pre-formed pyrimidine derivatives.
Though specific methods for this compound are limited, analogous pyrrole and pyridine nitrile syntheses provide insights.
Halogenation (Bromination) of Pyrimidine Rings
Selective bromination at the 4- and 5-positions can be achieved by:
- Using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Controlling reaction conditions (temperature, solvent, base) to avoid over-bromination or side reactions.
Relevant Patent-Based Methodologies
A patent related to the preparation of halogenated pyrrole carbonitriles (EP0661263A2) describes a multi-step process involving:
- Reaction of vinamidinium salts with glycine esters to form cyanopyrrole carboxylic acids.
- Hydrolysis and subsequent bromination with controlled equivalents of brominating agents and bases at low temperatures (0–25°C).
- Isolation by acidification and filtration.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Produce amines or other reduced derivatives.
Coupling Reactions: Result in biaryl or other coupled products.
Scientific Research Applications
4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
Mechanism of Action
The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The substituents on the pyrimidine ring significantly influence melting points, solubility, and reactivity. Key comparisons include:
Table 1: Physical and Structural Comparison
Key Observations :
- Melting Points: Methoxy-substituted derivatives (e.g., 300°C in ) exhibit higher melting points than alkyl-substituted analogs (266–268°C), likely due to hydrogen bonding or enhanced crystal packing .
- Substituent Effects: Bromine atoms enhance electrophilicity, favoring NAS reactions, whereas amino groups (e.g., in 4,6-diamino derivatives) increase nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
